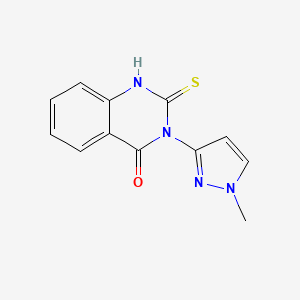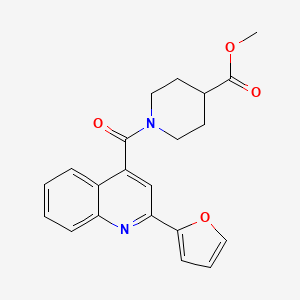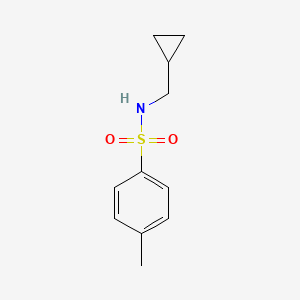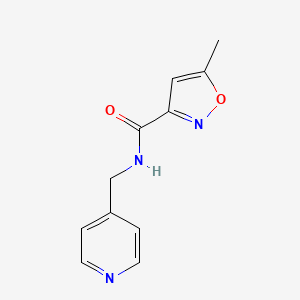
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis, mechanism of action, and biochemical and physiological effects of this compound have been extensively studied to explore its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is complex and involves multiple pathways. The anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. The anticancer activity of this compound is mediated through the induction of apoptosis and inhibition of cell proliferation by targeting various signaling pathways, including PI3K/Akt and MAPK. The antimicrobial activity of this compound is mediated through the disruption of the bacterial cell membrane and inhibition of fungal cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various in vitro and in vivo models. This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising drug candidate. It has also been shown to exhibit good bioavailability and pharmacokinetic properties, indicating its potential for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent biological activity, low toxicity, and good selectivity towards cancer cells. However, the limitations of using this compound include its complex mechanism of action and the need for further studies to explore its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research on 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one. These include:
1. Further studies to explore the mechanism of action of this compound and its potential as a drug candidate.
2. Development of novel synthetic methods for the production of this compound with improved yield and purity.
3. Investigation of the potential of this compound in combination therapy with other anticancer drugs.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
5. Development of formulations for the clinical use of this compound, including dosage forms and delivery systems.
In conclusion, 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to explore its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods, including the reaction of 3-amino-2-methylpyrazole with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a thiol reagent. This reaction results in the formation of the target compound with high yield and purity. Other methods, such as the reaction of 3-amino-2-methylpyrazole with 2-chloro-3-(2-hydroxyethyl)quinazolin-4(3H)-one, have also been reported for the synthesis of this compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-15-7-6-10(14-15)16-11(17)8-4-2-3-5-9(8)13-12(16)18/h2-7H,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMGLSCUSPVCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)




![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)

![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)